![molecular formula C15H23N3O B5852282 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5852282.png)
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone, also known as MPMPH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPMPH belongs to the family of hydrazones, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone is not fully understood, but it is believed to involve the modulation of multiple signaling pathways in neuronal cells. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. This compound also inhibits the activation of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. This compound has also been shown to improve mitochondrial function and reduce the accumulation of amyloid-beta and tau proteins, which are implicated in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. This compound is also relatively easy to synthesize, making it a cost-effective compound for research purposes. However, one limitation of this compound is its low bioavailability, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone. One area of interest is the development of more potent and selective analogs of this compound that can target specific signaling pathways involved in neurodegeneration. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and human clinical trials. Finally, the potential use of this compound as a diagnostic tool for Alzheimer's disease and other neurological disorders warrants further investigation.
Conclusion
In conclusion, this compound is a promising compound for the treatment of neurological disorders due to its neuroprotective effects and potential therapeutic applications. Its synthesis method and scientific research application have been discussed in detail, along with its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of this compound as a therapeutic agent for neurological disorders.
Synthesemethoden
The synthesis of 1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone involves the reaction of 4-methoxy-3-(1-piperidinylmethyl)benzaldehyde with ethyl hydrazinecarboxylate in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain this compound. The synthesis method has been optimized to achieve high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
1-[4-methoxy-3-(1-piperidinylmethyl)phenyl]ethanone hydrazone has been investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound exhibits neuroprotective effects by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-1-[4-methoxy-3-(piperidin-1-ylmethyl)phenyl]ethylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12(17-16)13-6-7-15(19-2)14(10-13)11-18-8-4-3-5-9-18/h6-7,10H,3-5,8-9,11,16H2,1-2H3/b17-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCJTKMWCXWAQL-SFQUDFHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN)C1=CC(=C(C=C1)OC)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N)/C1=CC(=C(C=C1)OC)CN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

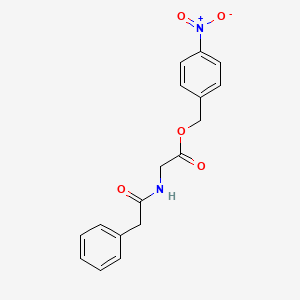
![2,4,6-tribromo-3-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5852207.png)
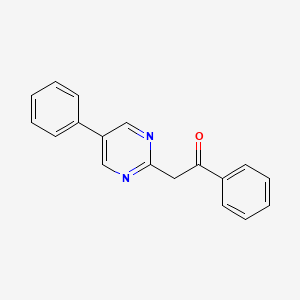
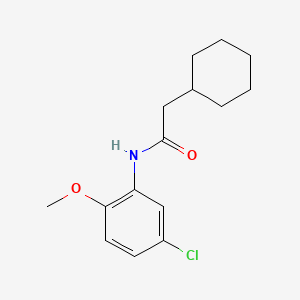
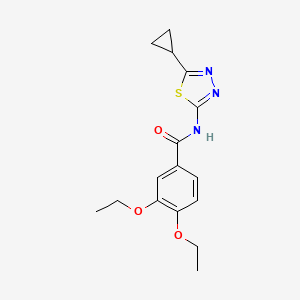

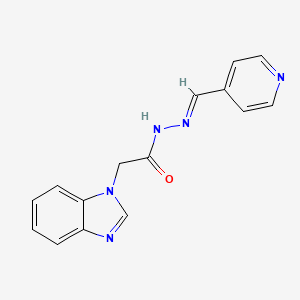
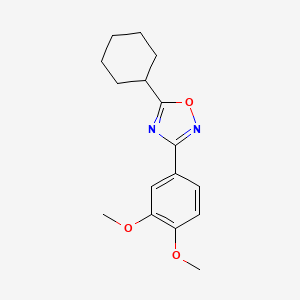

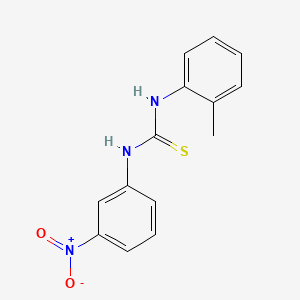
![ethyl [(2-nitrophenyl)sulfonyl]carbamate](/img/structure/B5852281.png)
![N,N-diethyl-4-[(trifluoromethyl)sulfonyl]aniline](/img/structure/B5852290.png)

